molecular formula C12H16N2O B11810979 2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde

2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde

Cat. No.: B11810979
M. Wt: 204.27 g/mol
InChI Key: GPAMNXKGENRDLQ-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde is a chemical compound of significant interest in medicinal chemistry and drug discovery research, serving as a versatile synthetic building block. This specialty chemical features a piperidine ring, a common scaffold in alkaloids and pharmaceuticals, substituted with a carbaldehyde group and linked to a 4-methylpyridine moiety . The piperidine structure is a privileged scaffold in neuropharmacology, historically found in various neuroleptic agents . Furthermore, the pyridine ring, similar to that in pyridine-2-carbaldehyde, is a key precursor in the synthesis of bioactive molecules and can form Schiff base ligands for coordination chemistry . The primary research value of this compound lies in its potential as a key intermediate for the construction of more complex molecules. The reactive aldehyde group is particularly valuable for further functionalization, enabling researchers to create libraries of compounds for biological screening . Its structural features are analogous to those found in piperidine derivatives that are currently being investigated as potential inhibitors of novel targets like METTL3 in oncology research . Researchers may utilize this compound in the synthesis of potential ligands for various neurological targets or in the development of new therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2O/c1-10-5-6-13-8-11(10)12-4-2-3-7-14(12)9-15/h5-6,8-9,12H,2-4,7H2,1H3

InChI Key

GPAMNXKGENRDLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2CCCCN2C=O

Origin of Product

United States

Preparation Methods

Methodology

This two-step approach involves:

  • Alkylation of Piperidine : Reaction of 4-methylpyridin-3-yl halides (e.g., chloride or bromide) with piperidine under basic conditions.

  • Oxidation of Hydroxymethyl Intermediate : Conversion of a hydroxymethylpiperidine intermediate to the aldehyde using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and sodium hypochlorite.

Example Protocol (Adapted from)

StepReagents/ConditionsYield
14-Methylpyridin-3-yl bromide, piperidine, K₂CO₃, DMF, 80°C, 12 h78%
2TEMPO (0.5–1.5 mol%), NaOCl (pH 9.5), CH₂Cl₂, 10–25°C, 30–60 min88%

Key Observations :

  • TEMPO-mediated oxidation achieves high regioselectivity for aldehyde formation.

  • Excess base in Step 1 minimizes N-alkylation side reactions.

Suzuki-Miyaura Coupling

Methodology

Palladium-catalyzed cross-coupling of boronic acid derivatives with halogenated piperidine precursors:

  • Piperidine Functionalization : Introduction of a halogen (Br/I) at position 2 of the piperidine ring.

  • Coupling : Reaction with 4-methylpyridin-3-ylboronic acid under Suzuki conditions.

Example Protocol (Adapted from)

ComponentDetails
CatalystPd(OAc)₂ (0.15 mol%), SPhos ligand
BaseK₃PO₄
SolventToluene/H₂O (3:1)
Temperature110°C, 16 h
Yield82%

Advantages :

  • Tolerance for diverse boronic acids enables modular synthesis.

  • Avoids harsh oxidation steps by direct coupling of pre-functionalized intermediates.

Reductive Amination

Methodology

  • Aldehyde Formation : Conversion of piperidine-1-carboxylic acid to its aldehyde via Rosemund reduction or Stephen reduction.

  • Reductive Coupling : Reaction with 4-methylpyridin-3-amine under H₂/Pd-C or NaBH₃CN conditions.

Example Protocol (Adapted from)

StepReagents/ConditionsYield
1Piperidine-1-carbonyl chloride, LiAlH(t-BuO)₃, THF, −78°C65%
24-Methylpyridin-3-amine, NaBH₃CN, MeOH, rt, 6 h74%

Challenges :

  • Over-reduction of the aldehyde to alcohol requires careful stoichiometric control.

Mitsunobu Reaction for Ether Formation

Methodology

  • Hydroxymethylpyridine Synthesis : Protection of 4-methylpyridin-3-ol as a triflate or tosylate.

  • Mitsunobu Coupling : Reaction with piperidine-1-methanol using DIAD/PPh₃.

  • Oxidation : TEMPO/NaOCl oxidation to aldehyde.

Example Protocol (Adapted from)

StepReagents/ConditionsYield
14-Methylpyridin-3-ol, Tf₂O, pyridine, CH₂Cl₂, 0°C90%
2Piperidine-1-methanol, DIAD, PPh₃, THF, rt, 12 h68%
3TEMPO (1 mol%), NaOCl, CH₂Cl₂, 15°C, 45 min85%

Strengths :

  • High stereochemical fidelity in ether bond formation.

One-Pot Tandem Synthesis

Methodology

Integration of alkylation and oxidation in a single pot:

  • Piperidine Alkylation : Using 4-methylpyridin-3-ylmethyl bromide and piperidine.

  • In Situ Oxidation : Dess-Martin periodinane or Swern oxidation.

Example Protocol (Adapted from)

Reagents/ConditionsYield
4-Methylpyridin-3-ylmethyl bromide, piperidine, K₂CO₃, DMF, 80°C, 6 h → Dess-Martin periodinane, CH₂Cl₂, rt, 2 h70%

Efficiency :

  • Reduces purification steps but requires compatibility between alkylation and oxidation reagents.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Nucleophilic SubstitutionSimple, scalableRequires oxidation step75–88%
Suzuki CouplingModular, avoids oxidationHigh catalyst loading70–82%
Reductive AminationMild conditionsRisk of over-reduction65–74%
Mitsunobu ReactionStereoselectiveCostly reagents68–85%
One-Pot SynthesisTime-efficientNarrow reagent compatibility60–70%

Critical Reaction Parameters

  • Oxidation Selectivity : TEMPO/NaOCl systems outperform CrO₃ or KMnO₄ in minimizing over-oxidation.

  • Coupling Efficiency : Pd-based catalysts (e.g., Pd(OAc)₂/SPhos) provide higher yields than Ni catalysts in Suzuki reactions.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may complicate aldehyde stabilization.

Chemical Reactions Analysis

2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the anticancer potential of piperidine derivatives, including 2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : Piperidine derivatives have been shown to induce apoptosis in cancer cells by inhibiting critical signaling pathways such as the Akt pathway, which is often upregulated in tumors .
  • Case Study : A study demonstrated that certain piperidine derivatives displayed improved cytotoxicity compared to standard drugs like bleomycin in hypopharyngeal tumor models .

Neurodegenerative Diseases

The compound's structural characteristics position it as a candidate for treating neurodegenerative diseases, particularly Alzheimer's disease:

  • Cholinesterase Inhibition : Some derivatives have been developed to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation .
  • Research Findings : A study reported that specific piperidine derivatives could improve brain exposure and exhibit antioxidant properties, making them suitable for dual-targeting strategies against neurodegeneration .

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties:

  • Mechanism : The compound's ability to interact with bacterial enzymes has been explored, indicating potential as an inhibitor against pathogens like Mycobacterium tuberculosis.
  • Case Study : A recent investigation into MenA inhibitors revealed promising results where piperidine derivatives showed significant antimicrobial activity .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique features that may influence their biological activities:

Compound NameStructureUnique Features
2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehydestructureContains a hydroxyl group, enhancing solubility and potential biological activity.
2-(6-Mercapto-4-methylpyridin-3-yl)piperidine-1-carbaldehydestructureFeatures a thiol group which may impart different reactivity and biological properties.
2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehydestructureContains a chlorine substituent that may influence its pharmacological profile.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Core Modifications

  • Pyridine Ring Substituents: 2-(Piperidin-1-yl)quinoline-3-carbaldehyde (): Replaces the methylpyridine with a quinoline system, enhancing aromaticity and conjugation. This increases molecular rigidity and may alter UV/Vis absorption compared to the simpler pyridine derivative . Chloro-Substituted Pyridines (): Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives feature electron-withdrawing Cl groups, which reduce basicity and increase electrophilicity at the pyridine ring compared to the methyl group in the target compound .
  • Piperidine Modifications: 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (): Incorporates a seven-membered azepane ring instead of a methylpyridine. The larger ring increases steric bulk and may influence solubility and metabolic stability . Hexahydroquinoline Derivatives (): Replaces the piperidine with a hexahydroquinoline scaffold, introducing additional cyclic constraints that affect conformational flexibility and reactivity .

Functional Group Variations

  • The formyl (-CHO) group in the target compound is highly reactive toward nucleophilic additions (e.g., condensation with hydrazides, as in ). In contrast, analogs with carbonitrile (-CN) groups () exhibit greater electron-withdrawing effects, altering reaction pathways and stability .

Physical and Chemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Key Substituents Yield (%)
This compound* Not reported ~246 (calculated) 4-MePy, -CHO Not reported
2-(Piperidin-1-yl)quinoline-3-carbaldehyde Not reported 281.36 Quinoline, -CHO Not reported
Chloro-Substituted Pyridines 268–287 466–545 Cl, -NO₂, -Br, -CH₃ 67–81
Hexahydroquinoline Derivatives Not reported Not reported -CN, Cl, substituted phenyl Not reported

*Data inferred from analogs; experimental values unavailable in provided evidence.

  • Melting Points: Chloro-substituted pyridines () exhibit high melting points (268–287°C) due to strong intermolecular interactions (e.g., halogen bonding).
  • Synthetic Yields: Yields for chloro-substituted pyridines range from 67–81%, influenced by substituent steric and electronic effects. The methyl group in the target compound may improve yields due to reduced steric hindrance compared to bulkier groups like -NO₂ or -Br .

Biological Activity

2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with various biological targets, mechanisms of action, and implications for drug discovery and development.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-methylpyridin-3-yl group and an aldehyde functional group. This unique structure is believed to contribute to its biological activity, particularly in modulating enzyme functions and receptor interactions.

Enzyme Modulation

Research indicates that this compound can modulate enzyme activity, which is crucial for its therapeutic potential. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to anticancer effects .

Anticancer Properties

Several studies have highlighted the compound's anticancer potential. It has demonstrated cytotoxic effects in various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve apoptosis induction and cell cycle arrest . A comparative study showed that derivatives of similar piperidine compounds exhibited enhanced cytotoxicity against hypopharyngeal tumor cells, suggesting that structural modifications can significantly impact efficacy .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems has been investigated, particularly its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is relevant for Alzheimer's disease treatment, as it may enhance cholinergic transmission in the brain . Additionally, studies suggest that the compound may exhibit antioxidant properties, which could further contribute to neuroprotection .

Case Study 1: Cancer Cell Lines

A study evaluated the effectiveness of this compound against FaDu hypopharyngeal tumor cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving both apoptosis and necrosis being observed .

Case Study 2: Neuroprotection

In a model of neurodegeneration, the compound was administered alongside known AChE inhibitors. Results showed a synergistic effect that improved cognitive function in animal models, highlighting its potential for treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives. The following table summarizes key findings from recent studies:

CompoundBiological ActivityReference
This compoundAnticancer, AChE inhibition
Piperidine derivative AEnhanced cytotoxicity in cancer cells
Piperidine derivative BNeuroprotective effects
Piperidine derivative CAntioxidant properties

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound binds to active sites on enzymes like AChE, disrupting their function.
  • Receptor Interaction : It shows affinity for various receptors involved in neurotransmission and cellular signaling.
  • Induction of Apoptosis : Through activation of specific pathways, it promotes programmed cell death in cancer cells.

Q & A

What established synthetic routes are available for 2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde, and how can reaction conditions be optimized for higher yields?

Level: Basic
Answer:
The synthesis typically involves functionalization of piperidine and pyridine precursors. A common approach includes:

  • Step 1: Alkylation or reductive amination of 4-methylpyridine derivatives to introduce the piperidine-carbaldehyde moiety.
  • Step 2: Purification via column chromatography or recrystallization to isolate the product.
    Optimization strategies:
  • Use catalysts like NaH or K2CO3 to improve reaction efficiency .
  • Adjust solvent polarity (e.g., dichloromethane or THF) to enhance intermediate solubility .
  • Monitor reaction progress with TLC or HPLC to minimize side products. Yield improvements (from ~60% to >80%) are achievable by controlling stoichiometry and temperature gradients .

What spectroscopic and crystallographic techniques are recommended for confirming the structural integrity of this compound?

Level: Basic
Answer:

  • Spectroscopy:
    • <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks for the pyridine ring (δ 8.2–8.6 ppm for aromatic protons) and piperidine carbaldehyde (δ 9.8–10.2 ppm for aldehyde proton) .
    • IR Spectroscopy: Confirm the aldehyde group (C=O stretch at ~1700 cm<sup>-1</sup>) and pyridine ring vibrations (~1600 cm<sup>-1</sup>) .
  • Crystallography:
    • Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to resolve bond lengths and angles, particularly for the carbaldehyde moiety .
    • Address crystallographic data contradictions (e.g., disorder in the piperidine ring) by refining occupancy factors and thermal parameters .

How can researchers design experiments to evaluate the pharmacological activity of this compound, considering its structural analogs?

Level: Advanced
Answer:

  • In Vitro Assays:
    • Receptor Binding: Screen against GPCRs or kinases using radioligand displacement assays, leveraging structural similarities to piperidine-based antagonists .
    • Cytotoxicity: Test on cancer cell lines (e.g., HeLa or MCF-7) with MTT assays, comparing results to analogs like 4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde .
  • In Vivo Studies:
    • Use rodent models to assess bioavailability and metabolic stability. Address contradictions between in vitro and in vivo data by adjusting dosage regimens or formulation (e.g., liposomal encapsulation) .

What are the critical considerations for handling and storing this compound to ensure safety and stability?

Level: Basic
Answer:

  • Handling:
    • Use PPE (gloves, goggles) to avoid skin/eye contact. The compound may cause acute toxicity (H300-H313) based on structural analogs .
    • Work under fume hoods to prevent inhalation of dust/aerosols.
  • Storage:
    • Store in airtight containers at –20°C under inert gas (N2 or Ar) to prevent oxidation of the aldehyde group.
    • Avoid exposure to moisture, which may hydrolyze the carbaldehyde to a carboxylic acid .

How can computational modeling predict the biological targets of this compound, and what are the limitations of such approaches?

Level: Advanced
Answer:

  • Methods:
    • Molecular Docking: Use AutoDock Vina or Schrödinger to simulate interactions with targets like σ receptors or monoamine oxidases .
    • QSAR Models: Corrogate electronic (e.g., logP) and steric descriptors (e.g., molar refractivity) with activity data from analogs .
  • Limitations:
    • False positives due to conformational flexibility of the piperidine ring.
    • Limited accuracy in predicting membrane permeability without experimental validation (e.g., PAMPA assays) .

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